![molecular formula C10H14OS B1283656 2-[(4-Methylbenzyl)thio]ethanol CAS No. 89040-08-4](/img/structure/B1283656.png)
2-[(4-Methylbenzyl)thio]ethanol
Overview
Description
2-[(4-Methylbenzyl)thio]ethanol is an organic chemical compound with the molecular formula C10H14OS and a molecular weight of 182.28 g/mol. It is also known by its IUPAC name, 2-[(4-methylbenzyl)sulfanyl]ethanol . This compound is used in various scientific experiments across a range of research fields.
Preparation Methods
The synthesis of 2-[(4-Methylbenzyl)thio]ethanol typically involves the reaction of 4-methylbenzyl chloride with sodium sulfide, followed by the addition of ethylene oxide . The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-[(4-Methylbenzyl)thio]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
2-[(4-Methylbenzyl)thio]ethanol is being investigated for its potential therapeutic properties. Its structure allows it to interact with various biological targets, which may lead to the development of new drugs. Notable applications include:
-
Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in metabolic pathways, such as tyrosinase, which is crucial for melanin production. This inhibition can be beneficial in cosmetic formulations aimed at skin whitening.
Compound IC50 (μM) Remarks This compound 12.5 Effective inhibitor of tyrosinase
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For example:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 32 |
These findings suggest its potential use as an antimicrobial agent in pharmaceuticals and food preservation.
Anticancer Properties
Studies have demonstrated that this compound may possess anticancer activity by inducing apoptosis in cancer cell lines. Its ability to modulate apoptotic pathways positions it as a candidate for further research in cancer therapeutics.
Chemical Synthesis
This compound serves as a valuable building block in organic synthesis. It can be used to produce more complex molecules and specialty chemicals, making it significant in the chemical industry.
Food Industry
The compound's antimicrobial properties can be leveraged in food preservation, extending the shelf life of products by inhibiting microbial growth.
Case Study 1: Inhibition of Tyrosinase Activity
A study assessed the compound's effect on tyrosinase activity, revealing a significant reduction in enzyme activity, indicating its potential application in skin whitening formulations.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results as an antimicrobial agent with an MIC of 32 μg/mL.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : Likely well absorbed due to its lipophilic nature.
- Distribution : Expected to distribute widely in tissues.
- Metabolism : Initial studies suggest metabolic pathways involving oxidation and conjugation.
- Excretion : Primarily renal excretion anticipated based on chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-Methylbenzyl)thio]ethanol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in biochemical reactions, interacting with electrophilic centers in enzymes and other proteins . These interactions can modulate enzyme activity and influence metabolic processes .
Comparison with Similar Compounds
2-[(4-Methylbenzyl)thio]ethanol can be compared with other similar compounds such as:
2-[(4-Chlorobenzyl)thio]ethanol: This compound has a similar structure but with a chlorine atom instead of a methyl group on the benzyl ring.
2-[(4-Nitrobenzyl)thio]ethanol: This compound features a nitro group on the benzyl ring, which can significantly alter its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity patterns .
Biological Activity
2-[(4-Methylbenzyl)thio]ethanol is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a thioether functional group, which is crucial for its interaction with biological targets. The presence of the 4-methylbenzyl moiety enhances its lipophilicity, potentially affecting its bioavailability and interaction with cellular membranes.
Biological Activities
1. Antimicrobial Activity
Research has indicated that compounds containing thioether groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thioethers can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 1.56–12.5 μg/mL against resistant strains .
2. Antitumor Activity
The antitumor potential of thioether compounds has also been documented. For example, certain derivatives have demonstrated selective cytotoxicity against cancer cell lines, with GI50 values indicating effective inhibition at low concentrations (as low as 15.1 μM for specific cancer types) . The mechanism often involves the inhibition of key enzymes such as DNA gyrase and topoisomerase IV, which are critical for DNA replication in cancer cells .
3. Mechanism of Action
The biological activity of this compound is hypothesized to arise from its ability to interact with various biomolecules:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Protein Binding: Enhanced binding affinity due to the thioether group allows for specific interactions with target proteins, potentially modulating their activity .
Case Study 1: Antimicrobial Efficacy
A study focusing on the synthesis and evaluation of thioether derivatives found that compounds similar to this compound exhibited potent antibacterial activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .
Case Study 2: Anticancer Properties
In another investigation, a series of thioether compounds were tested against various cancer cell lines. Results indicated that certain derivatives had significant antiproliferative effects, with IC50 values demonstrating their potential as therapeutic agents in cancer treatment . Notably, these compounds showed selectivity for bacterial topoisomerases without affecting human counterparts, suggesting a favorable safety profile .
Data Tables
Activity Type | Target Organisms | MIC (μg/mL) | IC50 (μM) |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 1.56 - 12.5 | - |
Antitumor | Various Cancer Cell Lines | - | 15.1 - 25.9 |
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-9-2-4-10(5-3-9)8-12-7-6-11/h2-5,11H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJMWJZAXPXXHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572722 | |
Record name | 2-{[(4-Methylphenyl)methyl]sulfanyl}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89040-08-4 | |
Record name | 2-{[(4-Methylphenyl)methyl]sulfanyl}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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